Relevance: Nifedipine and dimethyl 4-(3-phenoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate both belong to the 1,4-dihydropyridine class of calcium channel blockers. They share the 1,4-dihydropyridine ring system and the 3,5-dicarboxylate esters. The key structural difference lies in the substituent at the 4-position of the pyridine ring: nifedipine has a 2-nitrophenyl group, while the target compound has a 3-phenoxyphenyl group. This difference in substitution patterns at the 4-position can significantly influence pharmacological properties, including potency and selectivity for calcium channel subtypes [].
Amlodipine
Relevance: Amlodipine and dimethyl 4-(3-phenoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate are both 1,4-dihydropyridine calcium channel blockers, sharing the core dihydropyridine ring system []. While they differ in the specific substituents at the 2-, 4-, and 6-positions on the dihydropyridine ring, their shared core structure suggests potential similarities in their binding interactions with calcium channels.
Relevance: MN9202 and dimethyl 4-(3-phenoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate are structurally related, belonging to the 1,4-dihydropyridine class. They share the core 1,4-dihydropyridine ring system and the critical 3-nitrophenyl substituent at the 4-position. The primary difference lies in their ester side chains, with MN9202 having a methyl and a pentyl group, while the target compound has two methyl groups. This difference in ester substituents at the 3- and 5-positions can affect their pharmacokinetic properties like absorption, distribution, metabolism, and excretion [, ].
Relevance: DCDDP and dimethyl 4-(3-phenoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate share the same 1,4-dihydropyridine core structure, suggesting similar interactions with calcium channels. The primary structural difference lies in the aryl substituent at the 4-position. DCDDP has a 2-chlorophenyl group, while the target compound has a 3-phenoxyphenyl group. This variation in the substituents at the 4-position can influence the compounds' pharmacological properties [, , ].
Relevance: KW-3049 and dimethyl 4-(3-phenoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate are structurally related, sharing the core 1,4-dihydropyridine ring system and the 3-nitrophenyl (m-nitrophenyl) substituent at the 4-position. The differences lie in the substituents at the 3-position. KW-3049 has a more complex [(R*)-1-benzyl-3-piperidyl]methyl ester, while the target compound has a simpler methyl ester. These variations can significantly impact their pharmacological properties, such as potency and selectivity for different calcium channel subtypes [].
Relevance: FRC-8411 and dimethyl 4-(3-phenoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate share the core 1,4-dihydropyridine ring system and the 3-nitrophenyl substituent at the 4-position. The difference lies in the ester groups, with FRC-8411 possessing a methyl and an (E)-3-phenyl-2-propen-1-yl group while the target compound has two methyl groups. This variation in ester substituents can influence the compounds' pharmacokinetic profiles and pharmacological properties [, ].
Relevance: FRC-8653 shares the core 1,4-dihydropyridine structure with dimethyl 4-(3-phenoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate and has a 3-nitrophenyl substituent at the 4-position. The primary structural difference lies in the ester side chains, where FRC-8653 has a 2-methoxyethyl and an (E)-3-phenyl-2-propen-1-yl group, while the target compound has two methyl groups. This difference in the ester moieties can significantly influence their pharmacological properties and pharmacokinetic profiles [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.